

# crocetin dialdehyde CAS number and molecular weight

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## Compound of Interest

Compound Name: *Crocetin dialdehyde*

Cat. No.: *B190855*

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## An In-Depth Technical Guide to Crocetin Dialdehyde

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Crocetin dialdehyde**, a key apocarotenoid intermediate in the biosynthesis of crocetin and crocins, is gaining attention for its potential biological activities. This document provides a comprehensive technical overview of **crocetin dialdehyde**, including its chemical properties, synthesis, purification, and analytical characterization. Detailed experimental protocols are provided to facilitate further research and development. Additionally, this guide explores the known and potential signaling pathways influenced by this compound and its derivatives, offering insights for drug discovery and development professionals.

### Core Chemical and Physical Data

**Crocetin dialdehyde** is a symmetrical C20 polyene dialdehyde. Its fundamental properties are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	502-70-5	[1][2]
Molecular Weight	296.40 g/mol	[1][2]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> O <sub>2</sub>	[1]
Appearance	Orange to reddish-brown solid	
Synonyms	8,8'-Diapo- $\psi,\psi$ -carotenedial, Crocetindial	

## Synthesis and Purification

**Crocetin dialdehyde** is naturally produced in saffron (*Crocus sativus*) and other plant species through the enzymatic cleavage of zeaxanthin. Biotechnological production methods are also being developed to ensure a consistent and scalable supply.

## Biosynthesis from Zeaxanthin

A common laboratory-scale method for producing **crocetin dialdehyde** involves the use of carotenoid cleavage dioxygenase (CCD) enzymes.

### Experimental Protocol: Enzymatic Synthesis of **Crocetin Dialdehyde**

- Objective: To synthesize **crocetin dialdehyde** from zeaxanthin using a carotenoid cleavage dioxygenase enzyme (e.g., CsCCD2 from *Crocus sativus* or NatCCD4.1 from *Nyctanthes arbor-tristis*).
- Materials:
  - Zeaxanthin
  - Purified carotenoid cleavage dioxygenase (CCD) enzyme
  - Reaction buffer (e.g., phosphate buffer, pH 7.5)
  - Cofactors (e.g., FeSO<sub>4</sub>)

- Reducing agent (e.g., ascorbate)
- Detergent (e.g., Triton X-100) to solubilize zeaxanthin
- Organic solvent for extraction (e.g., ethyl acetate or a mixture of chloroform and methanol)
- Procedure:
  - Prepare a stock solution of zeaxanthin in an appropriate organic solvent.
  - In a reaction vessel, combine the reaction buffer, FeSO<sub>4</sub>, and ascorbate.
  - Add the detergent to the reaction mixture.
  - Evaporate the solvent from the zeaxanthin stock solution and resuspend the substrate in the reaction mixture containing the detergent.
  - Initiate the reaction by adding the purified CCD enzyme.
  - Incubate the reaction mixture at an optimal temperature (e.g., 25-30 °C) with gentle agitation for a specified period (e.g., 1-4 hours).
  - Stop the reaction by adding an organic solvent for extraction.
  - Extract the **crocetin dialdehyde** into the organic phase.
  - Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

## Purification

Purification of **crocetin dialdehyde** from the reaction mixture or plant extracts is typically achieved through chromatographic techniques.

### Experimental Protocol: Column Chromatography Purification

- Objective: To purify **crocetin dialdehyde** using silica gel column chromatography.
- Materials:

- Crude **crocetin dialdehyde** extract
- Silica gel (60-120 mesh)
- Solvent system (e.g., a gradient of hexane and ethyl acetate)
- Glass column
- Fraction collection tubes
- Procedure:
  - Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).
  - Pack the column with the silica gel slurry.
  - Dissolve the crude **crocetin dialdehyde** extract in a minimal amount of the initial mobile phase.
  - Load the sample onto the top of the silica gel bed.
  - Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).
  - Collect fractions and monitor the separation by thin-layer chromatography (TLC) or UV-Vis spectroscopy.
  - Pool the fractions containing pure **crocetin dialdehyde** and evaporate the solvent.

## Analytical Characterization

The identity and purity of **crocetin dialdehyde** are confirmed using various analytical techniques.

## NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **crocetin dialdehyde** is not readily available in the

provided search results, the data for its derivative, crocetin, can serve as a valuable reference for identifying the characteristic polyene chain signals.

#### Experimental Protocol: NMR Analysis

- Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **crocetin dialdehyde**.
- Materials:
  - Purified **crocetin dialdehyde**
  - Deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ )
  - NMR tubes
- Procedure:
  - Dissolve a sufficient amount of purified **crocetin dialdehyde** in the chosen deuterated solvent.
  - Transfer the solution to an NMR tube.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a high-field NMR spectrometer.
  - Process the spectra to identify chemical shifts, coupling constants, and integration values.
  - Compare the obtained spectra with literature data for similar carotenoid-derived structures.

## Biological Activity and Signaling Pathways

While research on **crocetin dialdehyde** is still emerging, its structural similarity to crocetin suggests potential involvement in similar biological pathways. Much of the current understanding is extrapolated from studies on crocetin and saffron extracts.

## Antioxidant Activity

The conjugated polyene structure of **crocetin dialdehyde** suggests it possesses antioxidant properties. Standard assays can be employed to evaluate its radical scavenging capabilities.

## Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

- Objective: To determine the antioxidant activity of **crocetin dialdehyde** using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
- DPPH Assay Protocol:
  - Prepare a stock solution of DPPH in methanol.
  - Prepare a series of dilutions of **crocetin dialdehyde** in a suitable solvent.
  - In a microplate, mix the DPPH solution with the **crocetin dialdehyde** dilutions.
  - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at approximately 517 nm.
  - Calculate the percentage of radical scavenging activity.
- ABTS Assay Protocol:
  - Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
  - Dilute the ABTS radical solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to a specific absorbance.
  - Prepare a series of dilutions of **crocetin dialdehyde**.
  - Mix the diluted ABTS radical solution with the **crocetin dialdehyde** dilutions.
  - After a set incubation time, measure the absorbance at approximately 734 nm.
  - Calculate the percentage of radical scavenging activity.

## Signaling Pathway Modulation

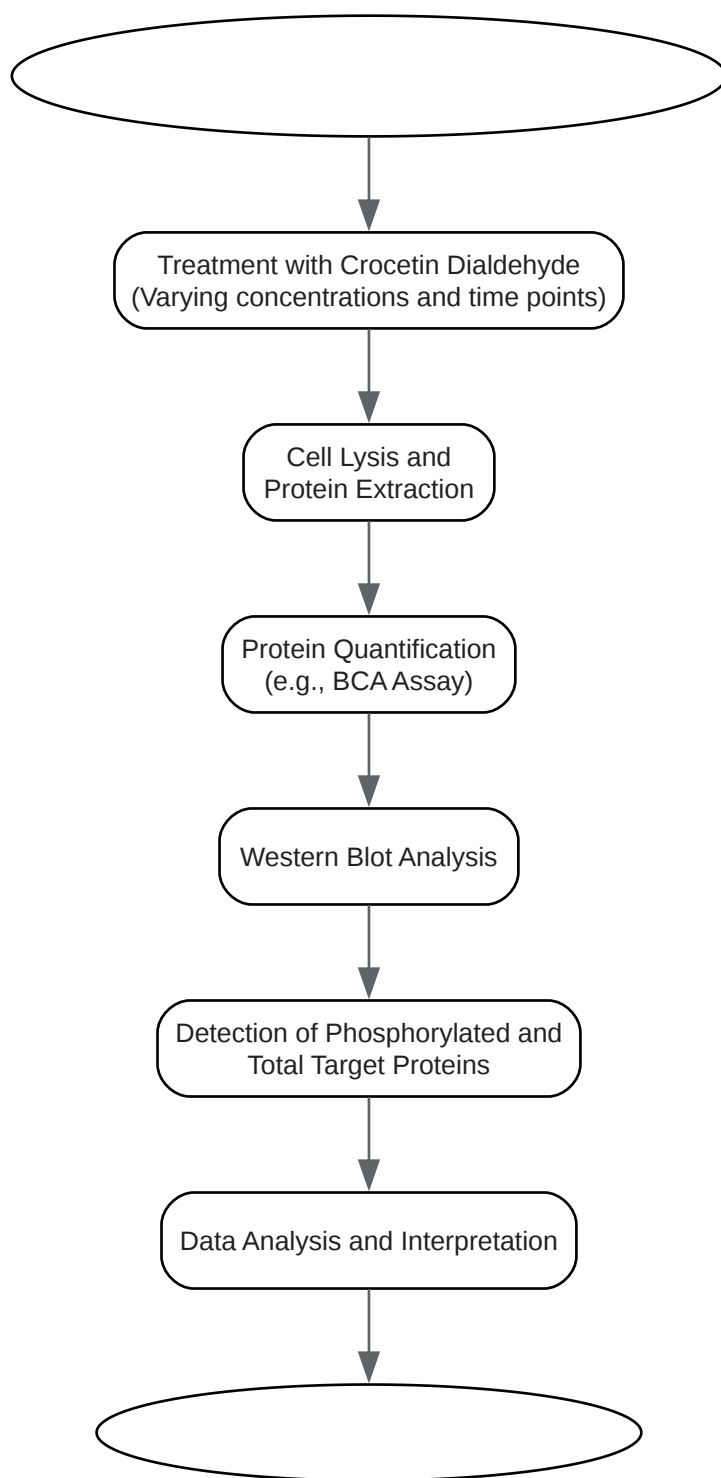
Crocetin, the oxidized form of **crocetin dialdehyde**, has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and angiogenesis. It is plausible that **crocetin dialdehyde** may exert similar or precursor effects.

Known Signaling Pathways Influenced by Crocetin (for contextual understanding):

- **p38 MAPK Signaling Pathway:** Crocetin has been observed to induce phosphorylation of p38 MAPK, which is implicated in cell proliferation, differentiation, and migration.
- **VEGFR2 Signaling Pathway:** Crocetin can inhibit the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream effectors like SRC, FAK, MEK, and ERK, which are crucial for angiogenesis.
- **PI3K/Akt Signaling Pathway:** This pathway, involved in cell survival and apoptosis, can be modulated by crocetin.
- **Nrf2 Signaling Pathway:** Crocetin and other saffron constituents are known to induce the Nrf2 signaling pathway, a key regulator of the antioxidant response.

Experimental Workflow: Investigating Signaling Pathway Modulation by **Crocetin Dialdehyde**

The following workflow can be used to investigate the direct effects of **crocetin dialdehyde** on cellular signaling pathways.



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Caption: Experimental workflow for analyzing the effect of **crocetin dialdehyde** on signaling pathways.

Experimental Protocol: Western Blot Analysis



- Objective: To determine the effect of **crocetin dialdehyde** on the phosphorylation status of key signaling proteins.
- Materials:
  - Cultured cells
  - **Crocetin dialdehyde**
  - Cell lysis buffer with protease and phosphatase inhibitors
  - Protein assay reagents
  - SDS-PAGE gels and electrophoresis apparatus
  - Transfer buffer and membrane (PVDF or nitrocellulose)
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibodies (specific for total and phosphorylated forms of target proteins)
  - HRP-conjugated secondary antibodies
  - Chemiluminescent substrate
  - Imaging system
- Procedure:
  - Seed cells and grow to desired confluency.
  - Treat cells with various concentrations of **crocetin dialdehyde** for specific durations.
  - Lyse the cells and collect the protein extracts.
  - Determine the protein concentration of each lysate.
  - Separate the proteins by SDS-PAGE and transfer them to a membrane.

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies overnight at 4 °C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative changes in protein phosphorylation.

## Conclusion

**Crocetin dialdehyde** represents a promising natural product for further investigation in the fields of pharmacology and drug development. This guide provides a foundational set of data and protocols to enable researchers to explore its synthesis, purification, and biological activities. Future studies should focus on elucidating the specific molecular targets and signaling pathways directly modulated by **crocetin dialdehyde** to fully understand its therapeutic potential.

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## References

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